4,6-Diaminopyrimidin

Übersicht

Beschreibung

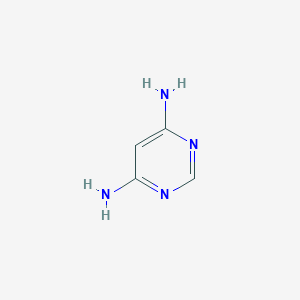

4,6-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . It is used in the preparation of pharmaceutical goods .

Synthesis Analysis

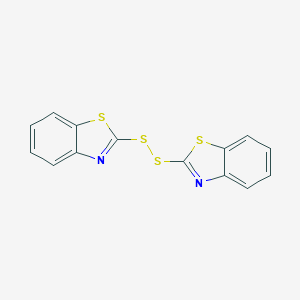

A series of substituted diheteroaryl sulfides was synthesized by the reaction of 4,6-diaminopyrimidine-2(1H)-thione with fluoro- and chloroheteroaromatic compounds in the presence of Na2CO3 in acetonitrile under reflux conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .

Molecular Structure Analysis

The molecular formula of 4,6-Diaminopyrimidine is C4H6N4, with an average mass of 110.117 Da and a monoisotopic mass of 110.059242 Da .

Chemical Reactions Analysis

4,6-Diaminopyrimidine-2(1H)-thione reacts with fluoro- and chloroheteroaromatic compounds chemoselectively as S- rather than N-nucleophile . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .

Physical and Chemical Properties Analysis

4,6-Diaminopyrimidine has a molecular weight of 110.12 and is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antikrebsmittel

4,6-Diaminopyrimidin dient als Grundstruktur bei der Synthese von Verbindungen mit starker Antikrebsaktivität. Seine Derivate wurden auf ihre Fähigkeit untersucht, die Zellproliferation in verschiedenen Krebszelllinien zu hemmen. Der Pyrimidinring ist ein Schlüsselelement von DNA und RNA und ermöglicht die Entwicklung von Molekülen, die in die DNA-Replikation und Transkriptionsprozesse eingreifen können. Dies macht ihn zu einem wertvollen Ziel in der Krebstherapie .

Antimikrobielle und Antimykotische Anwendungen

Diese Verbindung hat sich als vielversprechend für die Entwicklung neuer antimikrobieller und antimykotischer Mittel erwiesen. Ihre strukturelle Ähnlichkeit zu natürlichen Nukleotiden ermöglicht es ihr, als kompetitiver Inhibitor für Enzyme zu wirken, die an der Nukleotidsynthese beteiligt sind. Diese ist entscheidend für das Wachstum und die Vermehrung von pathogenen Mikroorganismen .

Agrarchemie: Pestizide

Im Bereich der Agrarchemie werden this compound-Derivate zur Herstellung von Pestiziden eingesetzt. Diese Verbindungen können den Lebenszyklus von Schädlingen auf molekularer Ebene stören und so einen wirksamen Schutz von Nutzpflanzen bieten, ohne die Umwelt zu belasten .

Materialwissenschaften: Organische Halbleiter

Forscher untersuchen den Einsatz von this compound bei der Synthese organischer Halbleiter. Seine Fähigkeit, Elektronen zu spenden, macht es zu einem Kandidaten für die Herstellung von Materialien, die in organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten eingesetzt werden können .

Biochemie: Enzymhemmer

Aufgrund ihrer strukturellen Eigenschaften ist this compound ein potenzieller Kandidat für die Entwicklung von Enzymhemmern. Es kann den Übergangszustand enzymatischer Reaktionen imitieren oder an das aktive Zentrum von Enzymen binden, wodurch deren Funktion gehemmt wird. Dies ist eine gängige Strategie in der Arzneimittelentwicklung .

Neurowissenschaften: Neuroprotektive Mittel

Die Derivate der Verbindung werden auf ihre neuroprotektiven Eigenschaften untersucht. Sie könnten therapeutisches Potenzial bei neurodegenerativen Erkrankungen bieten, indem sie Nervenzellen vor Schäden oder dem Absterben schützen .

Kosmetik: Haarausfallbehandlungen

This compound findet sich in Haarausfallbehandlungen. Es ist bekannt, dass es Haarausfall reduziert und die Haarmasse und -dichte erhöht. Dies macht es zu einem wertvollen Inhaltsstoff in kosmetischen Produkten, die zur Behandlung von Haarerkrankungen entwickelt wurden .

Analytische Chemie: Chromatographiestandards

In der analytischen Chemie kann this compound als Standard in der Chromatographie verwendet werden, um Substanzen in einer Probe zu identifizieren und zu quantifizieren. Seine wohldefinierten Eigenschaften machen es geeignet für den Einsatz als Referenzverbindung in verschiedenen analytischen Techniken .

Wirkmechanismus

Target of Action

4,6-Diaminopyrimidine is a structural analog of pyrimidine, a key component of DNA and RNA. It has been found to target Hematopoietic Progenitor Kinase 1 (HPK1) , a member of the germinal center kinase family of serine/threonine kinases . HPK1 is mainly expressed by hematopoietic cells and plays a crucial role in immune response .

Mode of Action

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, leading to the death of the parasite .

Pharmacokinetics

A study on a similar compound, 14-o-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin (dptm), showed that after intravenous, intramuscular, and oral administrations, dptm was rapidly absorbed and metabolized in rats . The half-life of DPTM was found to be between 1.70–4.70 hours for different doses .

Result of Action

It is known that pyrimidine analogs like pyrimethamine lead to the failure of nuclear division at the time of schizont formation in erythrocytes and liver, resulting in the death of the parasite .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4,6-Diaminopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of many dihydrofolate reductase inhibitor drugs . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

4,6-Diaminopyrimidine has shown potent anticancer activity against certain cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,6-Diaminopyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Diaminopyrimidine change over time. It has been observed to have good stability and weak inhibitory activity on cytochrome P450 (CYP) isoforms . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,6-Diaminopyrimidine vary with different dosages in animal models. It has been observed that 4,6-Diaminopyrimidine is rapidly absorbed and metabolized in rats with the half-life (t1/2) of 1.70–1.86, 3.23–3.49 and 4.38–4.70 for 10, 25 and 75 mg/kg doses, respectively .

Metabolic Pathways

4,6-Diaminopyrimidine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

4,6-Diaminopyrimidine is transported and distributed within cells and tissues. It is diffused into all the tested tissues, especially into the intestine and lung . It interacts with transporters or binding proteins, affecting its localization or accumulation.

Eigenschaften

IUPAC Name |

pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISVBCMQSJUHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275776 | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-56-2 | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

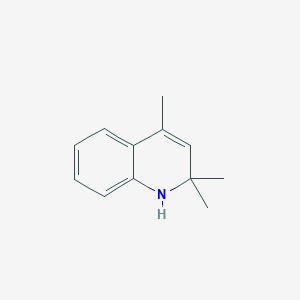

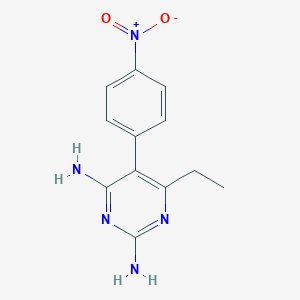

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

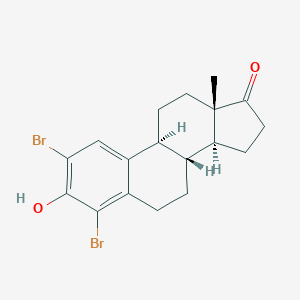

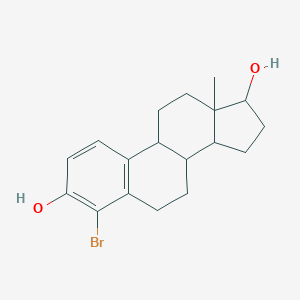

![2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL](/img/structure/B116555.png)